molecular formula C15H11Cl2NOS B3035932 (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone CAS No. 338778-04-4

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

Cat. No.: B3035932
CAS No.: 338778-04-4
M. Wt: 324.2 g/mol
InChI Key: JYUPDZQSUVYECJ-UHFFFAOYSA-N
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Description

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a benzothiazine ring system, which is fused with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the benzothiazine ring system.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atoms in the structure can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-methylphenyl)methanone
  • (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-fluorophenyl)methanone
  • (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-bromophenyl)methanone

Uniqueness

What sets (7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone apart from similar compounds is its dual chlorine substitution, which enhances its reactivity and potential applications. The presence of two chlorine atoms increases its electron-withdrawing capacity, making it more effective in certain chemical reactions and biological interactions.

Properties

IUPAC Name

(7-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c16-11-3-1-10(2-4-11)15(19)18-7-8-20-14-9-12(17)5-6-13(14)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPDZQSUVYECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150070
Record name (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338778-04-4
Record name (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338778-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 2
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 3
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 4
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 5
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone
Reactant of Route 6
(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone

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